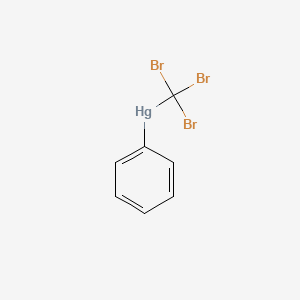
Phenyl(tribromomethyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(tribromomethyl)mercury is an organomercury compound known for its unique chemical properties and applications. It is often referred to as a Seyferth reagent, named after the chemist who first synthesized it. The compound has the molecular formula C₇H₅Br₃Hg and is characterized by the presence of a phenyl group attached to a tribromomethyl group, which is further bonded to a mercury atom .
Preparation Methods
Phenyl(tribromomethyl)mercury can be synthesized through the reaction of bromoform with phenylmercuric bromide in the presence of a base . The reaction typically involves the following steps:
Reactants: Bromoform (CHBr₃) and phenylmercuric bromide (C₆H₅HgBr).
Chemical Reactions Analysis
Phenyl(tribromomethyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tribromomethyl group is replaced by other nucleophiles.
Addition Reactions: It can react with olefins to form dibromocyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form phenylmercuric bromide and other products.
Common reagents and conditions used in these reactions include bases like potassium tert-butoxide and solvents such as benzene or acetone . Major products formed from these reactions include dibromocyclopropane derivatives and phenylmercuric bromide .
Scientific Research Applications
Phenyl(tribromomethyl)mercury has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl(tribromomethyl)mercury involves the formation of a reactive tribromomethyl intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved include nucleophilic substitution and addition reactions, where the tribromomethyl group interacts with other molecules to form new chemical bonds .
Comparison with Similar Compounds
Phenyl(tribromomethyl)mercury can be compared with other similar compounds, such as:
Phenyl(trichloromethyl)mercury: Similar in structure but contains a trichloromethyl group instead of a tribromomethyl group.
Phenyl(bromodichloromethyl)mercury: Contains a bromodichloromethyl group, which affects its reactivity and applications.
Phenyl(chlorodibromomethyl)mercury: Contains a chlorodibromomethyl group, which also influences its chemical properties.
This compound is unique due to its tribromomethyl group, which imparts distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
3294-60-8 |
|---|---|
Molecular Formula |
C7H5Br3Hg |
Molecular Weight |
529.42 g/mol |
IUPAC Name |
phenyl(tribromomethyl)mercury |
InChI |
InChI=1S/C6H5.CBr3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;; |
InChI Key |
PLHSKXBFZPAQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


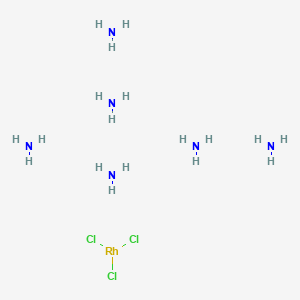
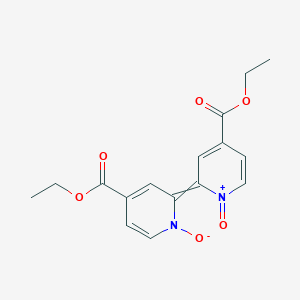

![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
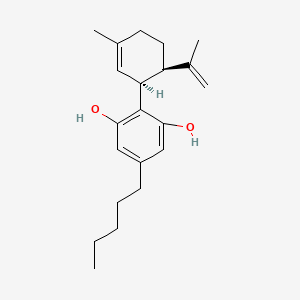
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
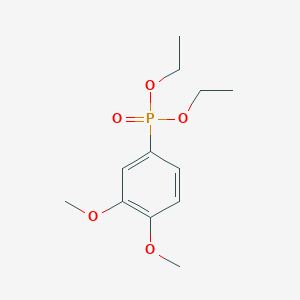
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)
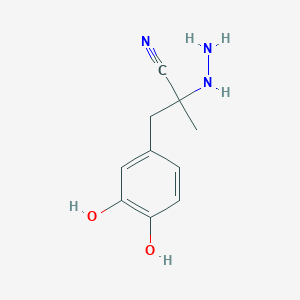
![Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-](/img/structure/B13817534.png)
![Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane](/img/structure/B13817539.png)

![tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B13817542.png)
